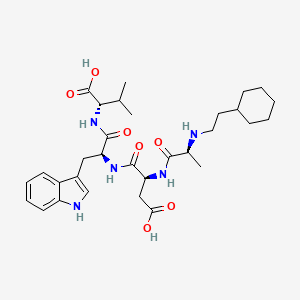
Sakura-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sakura-6: is a synthetic peptide known for its role as a promoter of the interaction between the serotonin transporter and neuronal nitric oxide synthase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sakura-6 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process typically involves the following steps:
Coupling: The first amino acid is attached to the resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: Sakura-6 primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions, such as:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide and 1-Hydroxybenzotriazole are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups.
Oxidizing Agents: Hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Dithiothreitol for reduction reactions.
Major Products: The major product of these reactions is the fully synthesized and purified this compound peptide.
Scientific Research Applications
Sakura-6 has several significant applications in scientific research:
Neuroscience: It is used to study the interaction between the serotonin transporter and neuronal nitric oxide synthase, which has implications for understanding depression and other mood disorders.
Pharmacology: Researchers use this compound to explore new therapeutic targets for antidepressants.
Biochemistry: It serves as a model compound for studying peptide interactions and protein binding.
Medical Research:
Mechanism of Action
Sakura-6 promotes the interaction between the serotonin transporter and neuronal nitric oxide synthase. This interaction leads to a reduction in the activity of the serotonin transporter on the cell surface, resulting in decreased serotonin reuptake. The compound also increases the formation of the serotonin transporter and neuronal nitric oxide synthase complex, which has been shown to induce depression-like behavior in animal models.
Comparison with Similar Compounds
Serotonin Transporter Inhibitors: Compounds like fluoxetine and sertraline also target the serotonin transporter but do so by inhibiting its function rather than promoting interactions.
Neuronal Nitric Oxide Synthase Inhibitors: Compounds like 7-nitroindazole inhibit neuronal nitric oxide synthase but do not promote interactions with the serotonin transporter.
Uniqueness: Sakura-6 is unique in its ability to promote the interaction between the serotonin transporter and neuronal nitric oxide synthase, leading to a distinct mechanism of action compared to other compounds targeting these proteins.
Properties
Molecular Formula |
C31H45N5O7 |
|---|---|
Molecular Weight |
599.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-(2-cyclohexylethylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H45N5O7/c1-18(2)27(31(42)43)36-30(41)24(15-21-17-33-23-12-8-7-11-22(21)23)35-29(40)25(16-26(37)38)34-28(39)19(3)32-14-13-20-9-5-4-6-10-20/h7-8,11-12,17-20,24-25,27,32-33H,4-6,9-10,13-16H2,1-3H3,(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)/t19-,24-,25-,27-/m0/s1 |
InChI Key |
XLTJIDLKXSSWKU-MUSDWVDSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)O)NCCC3CCCCC3 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(C)NCCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


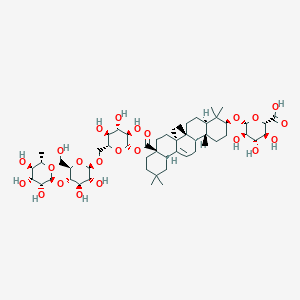






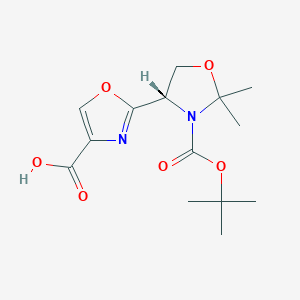


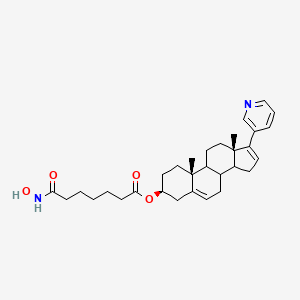
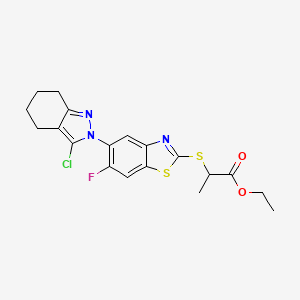
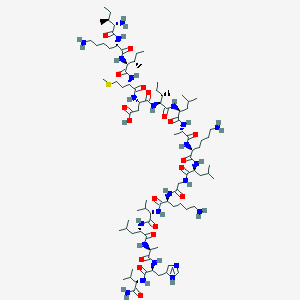
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
